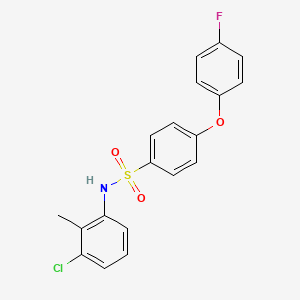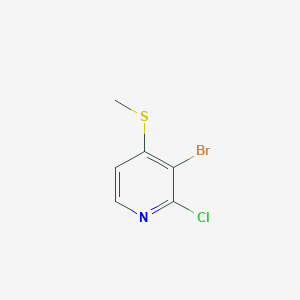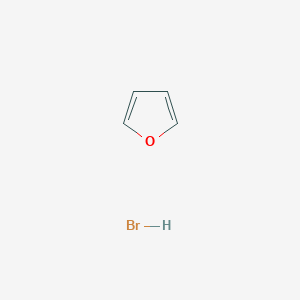
Furan hydrogen bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan hydrogen bromide is a chemical compound derived from furan, an aromatic heterocyclic organic compound. Furan itself is characterized by a five-membered ring structure composed of four carbon atoms and one oxygen atom. The addition of hydrogen bromide to furan results in the formation of this compound, which is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan hydrogen bromide can be synthesized through the bromination of furan. This reaction typically involves the addition of bromine (Br2) to furan in the presence of a catalyst or under specific conditions. For example, bromine can be introduced to the furan molecule without a catalyst, reacting at the 2-position due to the electron-rich nature of the furan ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications. The use of advanced catalytic systems and controlled reaction conditions helps achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Furan hydrogen bromide undergoes several types of chemical reactions, including:
Oxidation: Furan derivatives can be oxidized to form various products, such as furoic acid.
Reduction: Reduction reactions can convert furan derivatives into more saturated compounds.
Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used to replace the bromine atom in this compound.
Major Products Formed:
Oxidation: Furoic acid
Reduction: Saturated furan derivatives
Substitution: Substituted furan compounds
Scientific Research Applications
Furan hydrogen bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of furan hydrogen bromide involves its reactivity with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, where it is replaced by other functional groups. This reactivity makes this compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- Furoic acid
- Furfuryl alcohol
- 2-Bromo furan
By understanding the properties, preparation methods, and applications of furan hydrogen bromide, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
CAS No. |
825630-96-4 |
|---|---|
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.99 g/mol |
IUPAC Name |
furan;hydrobromide |
InChI |
InChI=1S/C4H4O.BrH/c1-2-4-5-3-1;/h1-4H;1H |
InChI Key |
BIJYTFXMFWNECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


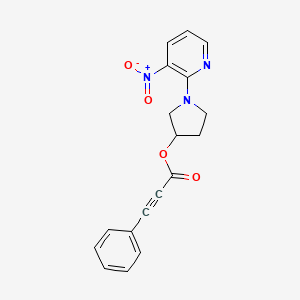
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)
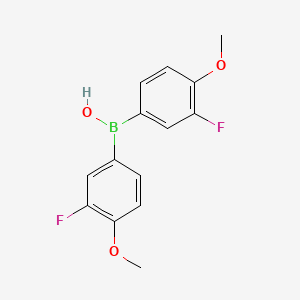
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
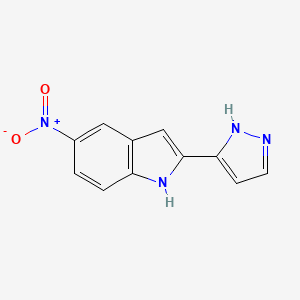
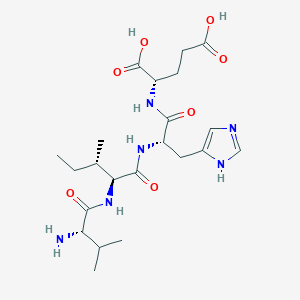
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
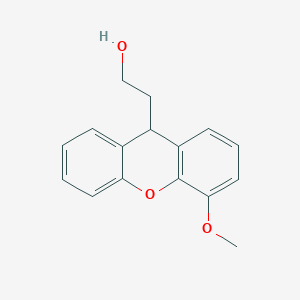
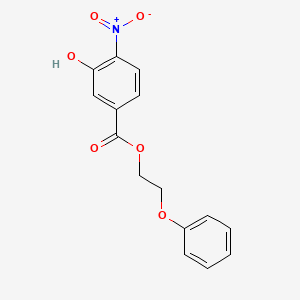
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
